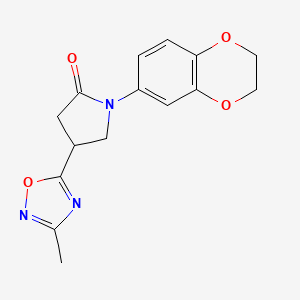
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C15H15N3O4 and its molecular weight is 301.302. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The chemical formula of the compound is C12H14N3O3 with a molecular weight of 283.26 g/mol. The structure features a benzodioxin moiety and an oxadiazole ring, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Chemical Formula | C12H14N3O3 |
| Molecular Weight | 283.26 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 54594431 |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that it can induce apoptosis in various cancer cell lines. For instance, a study conducted by researchers at the Groningen Research Institute of Pharmacy showed that the compound inhibited cell proliferation in human cancer cells by inducing caspase-dependent apoptosis pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a series of tests against common bacterial strains, including Staphylococcus aureus and Escherichia coli, it demonstrated moderate antibacterial activity. The mechanism appears to involve disruption of bacterial cell membrane integrity .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Preliminary research suggests that it may protect neuronal cells from oxidative stress-induced damage. This effect was assessed using models of neurodegeneration where the compound reduced markers of oxidative stress and inflammation .
The biological activities of this compound are believed to be mediated through its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The oxadiazole moiety may inhibit certain enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : The compound appears to modulate key signaling pathways associated with apoptosis and inflammation.
- Antioxidant Activity : The benzodioxin structure contributes to its ability to scavenge free radicals.
Case Study 1: Anticancer Efficacy
A recent study published in the Journal of Medicinal Chemistry explored the efficacy of this compound against breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM .
Case Study 2: Antimicrobial Testing
In another investigation focused on antimicrobial activity, the compound was tested against a panel of pathogens. It showed an MIC (Minimum Inhibitory Concentration) ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria .
Propiedades
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-9-16-15(22-17-9)10-6-14(19)18(8-10)11-2-3-12-13(7-11)21-5-4-20-12/h2-3,7,10H,4-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAVQOADYISECY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














